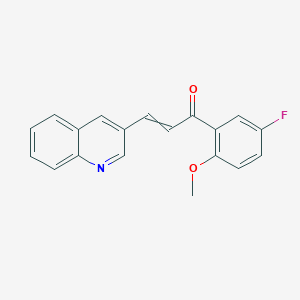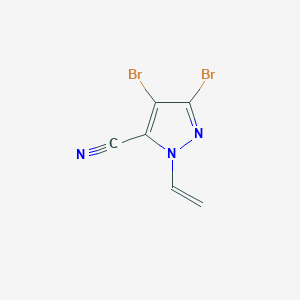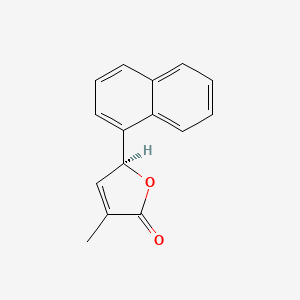![molecular formula C12H18SSi B14182145 Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane CAS No. 833460-51-8](/img/structure/B14182145.png)
Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups, a phenylethenyl group, and a methylsulfanyl group. This compound is notable for its unique chemical structure, which imparts distinct properties and reactivity patterns.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane typically involves the reaction of trimethylsilyl chloride with a suitable phenylethenyl derivative in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction can be represented as follows:
Trimethylsilyl chloride+Phenylethenyl derivative→this compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions
Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler silanes or hydrocarbons.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce simpler silanes or hydrocarbons.
科学的研究の応用
Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be employed in the study of biological systems, especially in the modification of biomolecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The silicon atom, bonded to three methyl groups, provides stability, while the phenylethenyl and methylsulfanyl groups offer sites for chemical reactivity. The compound can interact with molecular targets through covalent bonding or non-covalent interactions, influencing pathways involved in chemical transformations.
類似化合物との比較
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar structure but lacking the phenylethenyl and methylsulfanyl groups.
Trimethyl(methylsulfanyl)silane: Similar in structure but without the phenylethenyl group.
Uniqueness
Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane is unique due to the combination of the phenylethenyl and methylsulfanyl groups, which impart distinct reactivity and properties. This makes it valuable in specific applications where such functional groups are required.
特性
CAS番号 |
833460-51-8 |
|---|---|
分子式 |
C12H18SSi |
分子量 |
222.42 g/mol |
IUPAC名 |
trimethyl-(1-methylsulfanyl-2-phenylethenyl)silane |
InChI |
InChI=1S/C12H18SSi/c1-13-12(14(2,3)4)10-11-8-6-5-7-9-11/h5-10H,1-4H3 |
InChIキー |
PAFNLUYXWKVGSI-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C(=CC1=CC=CC=C1)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Propyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14182073.png)
![Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(3-pyridinyl)-](/img/structure/B14182074.png)
![3,5-Dichloro-n-[(1-cyclobutyl-4-fluoropiperidin-4-yl)methyl]benzamide](/img/structure/B14182080.png)


![2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohept-2-en-1-one](/img/structure/B14182107.png)

![Methyl {4-[([1,1'-biphenyl]-2-yl)methoxy]phenoxy}acetate](/img/structure/B14182126.png)

![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]benzaldehyde](/img/structure/B14182130.png)
![3-[(1R)-1-Methyl-2-oxocyclopentyl]propanoic acid](/img/structure/B14182131.png)

![Ethyl 4-{[2-(2-chlorophenoxy)hexyl]oxy}benzoate](/img/structure/B14182155.png)
![2-Amino-5-{[(4-chloropyridin-2-yl)amino]methyl}phenol](/img/structure/B14182161.png)
